molecular formula C14H16N4O B2964168 1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide CAS No. 2308026-71-1

1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2964168
CAS No.: 2308026-71-1
M. Wt: 256.309
InChI Key: WJZOUBNTCYGBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:

  • Formation of 3-Methylquinoxalin-2-yl: This can be achieved by reacting 1,2-diaminobenzene with 2-oxopropanoic acid under acidic conditions.

  • Introduction of Pyrrolidine-2-carboxamide: The quinoxaline core is then reacted with pyrrolidine-2-carboxamide under suitable conditions, often involving a coupling reagent like carbodiimide (e.g., EDCI) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the quinoxaline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized quinoxaline derivatives, reduced forms of the compound, and substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of quinoxaline chemistry.

  • Biology: The compound has shown potential as an antibacterial and antifungal agent.

  • Medicine: It is being investigated for its therapeutic properties, including its potential use in treating various diseases.

  • Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-(3-Methylquinoxalin-2-yl)ethanone

  • 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol

  • 1-((3-Methylquinoxalin-2-yl)methyl)pyridin-1-ium bromide

Properties

IUPAC Name

1-(3-methylquinoxalin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-14(18-8-4-7-12(18)13(15)19)17-11-6-3-2-5-10(11)16-9/h2-3,5-6,12H,4,7-8H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZOUBNTCYGBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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